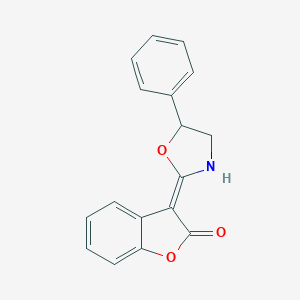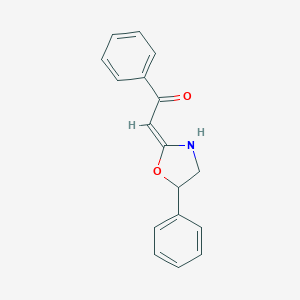![molecular formula C18H22O8 B230519 2-[[4-(2,2-Dicarboxyethyl)-2,3,5,6-tetramethylphenyl]methyl]propanedioic acid](/img/structure/B230519.png)
2-[[4-(2,2-Dicarboxyethyl)-2,3,5,6-tetramethylphenyl]methyl]propanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[4-(2,2-Dicarboxyethyl)-2,3,5,6-tetramethylphenyl]methyl]propanedioic acid, also known as DTPMP, is a chelating agent that has been extensively studied for its ability to remove metal ions from aqueous solutions. DTPMP is a highly effective chelator that has been used in a variety of scientific research applications, including environmental remediation, water treatment, and biomedical research.
Mecanismo De Acción
2-[[4-(2,2-Dicarboxyethyl)-2,3,5,6-tetramethylphenyl]methyl]propanedioic acid works by binding to metal ions in aqueous solutions, forming stable complexes that are less toxic and more easily removed from the environment. 2-[[4-(2,2-Dicarboxyethyl)-2,3,5,6-tetramethylphenyl]methyl]propanedioic acid is particularly effective at binding to heavy metal ions such as lead, cadmium, and mercury.
Biochemical and Physiological Effects
2-[[4-(2,2-Dicarboxyethyl)-2,3,5,6-tetramethylphenyl]methyl]propanedioic acid has been shown to have a low toxicity profile and is generally considered safe for use in scientific research applications. However, studies have shown that 2-[[4-(2,2-Dicarboxyethyl)-2,3,5,6-tetramethylphenyl]methyl]propanedioic acid can bind to essential metal ions in the body, such as calcium and magnesium, which can lead to potential physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-[[4-(2,2-Dicarboxyethyl)-2,3,5,6-tetramethylphenyl]methyl]propanedioic acid is its ability to effectively remove metal ions from aqueous solutions, making it a valuable tool in environmental remediation and water treatment. However, 2-[[4-(2,2-Dicarboxyethyl)-2,3,5,6-tetramethylphenyl]methyl]propanedioic acid can also bind to essential metal ions in the body, which can limit its use in biomedical research applications.
Direcciones Futuras
There are several potential future directions for research on 2-[[4-(2,2-Dicarboxyethyl)-2,3,5,6-tetramethylphenyl]methyl]propanedioic acid. One area of interest is the development of new chelating agents that are more selective for specific metal ions. Another area of interest is the development of new methods for synthesizing 2-[[4-(2,2-Dicarboxyethyl)-2,3,5,6-tetramethylphenyl]methyl]propanedioic acid that are more environmentally friendly. Finally, further research is needed to better understand the potential physiological effects of 2-[[4-(2,2-Dicarboxyethyl)-2,3,5,6-tetramethylphenyl]methyl]propanedioic acid and its potential use in the treatment of metal ion-related diseases.
Métodos De Síntesis
2-[[4-(2,2-Dicarboxyethyl)-2,3,5,6-tetramethylphenyl]methyl]propanedioic acid is typically synthesized through a multi-step process that involves the reaction of 2,3,5,6-tetramethylphenol with formaldehyde and acetaldehyde to form a diethyl acetal derivative. This derivative is then reacted with maleic anhydride to form the final product, 2-[[4-(2,2-Dicarboxyethyl)-2,3,5,6-tetramethylphenyl]methyl]propanedioic acid.
Aplicaciones Científicas De Investigación
2-[[4-(2,2-Dicarboxyethyl)-2,3,5,6-tetramethylphenyl]methyl]propanedioic acid has been extensively studied for its ability to chelate metal ions from aqueous solutions. This property has made it a valuable tool in a variety of scientific research applications, including environmental remediation and water treatment. 2-[[4-(2,2-Dicarboxyethyl)-2,3,5,6-tetramethylphenyl]methyl]propanedioic acid has also been studied for its potential use in biomedical research, particularly in the treatment of metal ion-related diseases such as Wilson's disease.
Propiedades
Fórmula molecular |
C18H22O8 |
|---|---|
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
2-[[4-(2,2-dicarboxyethyl)-2,3,5,6-tetramethylphenyl]methyl]propanedioic acid |
InChI |
InChI=1S/C18H22O8/c1-7-8(2)12(6-14(17(23)24)18(25)26)10(4)9(3)11(7)5-13(15(19)20)16(21)22/h13-14H,5-6H2,1-4H3,(H,19,20)(H,21,22)(H,23,24)(H,25,26) |
Clave InChI |
GMZCSCXYCCQWHQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C(=C1CC(C(=O)O)C(=O)O)C)C)CC(C(=O)O)C(=O)O)C |
SMILES canónico |
CC1=C(C(=C(C(=C1CC(C(=O)O)C(=O)O)C)C)CC(C(=O)O)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4E)-2-phenyl-4-[(pyridin-2-ylamino)methylidene]-1,3-oxazol-5-one](/img/structure/B230437.png)
![Benzo[f]naphtho[2,1-c]cinnoline](/img/structure/B230440.png)
![1,3-Dimethyl-5-{[(2-nitrophenyl)sulfanyl]amino}benzene](/img/structure/B230443.png)



![2-acetyl-6,7-dihydrospiro[1-benzothiophene-7,1'-cyclohexane]-4(5H)-one](/img/structure/B230453.png)


![2-[(E)-4-Chlorophenacylidene]thiazolidine](/img/structure/B230475.png)


![2-[2-(4-Methylphenyl)-1-(4-morpholinyl)ethylidene]malononitrile](/img/structure/B230499.png)
![2-[(4-Chlorophenyl)(4-morpholinyl)methylene]malononitrile](/img/structure/B230502.png)